1,6,7-Trimethylpteridine-2,4-dione
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Overview
Description
1,6,7-Trimethylpteridine-2,4-dione is a heterocyclic compound that belongs to the pteridine family. Pteridines are known for their diverse biological activities and are found in various natural products, including folic acid and biopterin. This compound is characterized by its unique structure, which includes three methyl groups and a pteridine core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,6,7-Trimethylpteridine-2,4-dione typically involves the condensation of appropriate precursors under controlled conditions. One common method is the cyclization of a suitable diamine with a diketone in the presence of an acid catalyst. The reaction conditions often include:
- Temperature: 80-120°C
- Solvent: Ethanol or methanol
- Catalyst: Sulfuric acid or hydrochloric acid
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. Continuous flow reactors and automated systems can be employed to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
1,6,7-Trimethylpteridine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction can lead to the formation of dihydropteridines.
Substitution: Electrophilic substitution reactions can introduce different functional groups into the pteridine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogens, nitrating agents, or sulfonating agents under controlled conditions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pteridine-2,4-quinone, while reduction can produce 1,6,7-trimethyl-2,4-dihydropteridine.
Scientific Research Applications
1,6,7-Trimethylpteridine-2,4-dione has various applications in scientific research, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential role in enzyme inhibition and interaction with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 1,6,7-Trimethylpteridine-2,4-dione involves its interaction with specific molecular targets. It may inhibit certain enzymes by binding to their active sites or interfere with cellular pathways by modulating signaling molecules. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Pteridine: The parent compound of the pteridine family.
Biopterin: A naturally occurring pteridine derivative involved in various biological processes.
Folic Acid: A well-known pteridine derivative essential for DNA synthesis and repair.
Uniqueness
1,6,7-Trimethylpteridine-2,4-dione is unique due to its specific methylation pattern, which can influence its chemical reactivity and biological activity. Compared to other pteridines, it may exhibit distinct properties that make it suitable for specialized applications.
Properties
IUPAC Name |
1,6,7-trimethylpteridine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4O2/c1-4-5(2)11-7-6(10-4)8(14)12-9(15)13(7)3/h1-3H3,(H,12,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCOSZAUDQCILGD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C2C(=N1)C(=O)NC(=O)N2C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4O2 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30879468 |
Source
|
Record name | 2,4(1H,3H)-Pteridinedione, 1,6,7-trimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30879468 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.20 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
50256-21-8 |
Source
|
Record name | 2,4(1H,3H)-Pteridinedione, 1,6,7-trimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30879468 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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